molecular formula C8H10N2O2S B2966264 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole CAS No. 2199509-51-6

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole

Cat. No. B2966264
CAS RN: 2199509-51-6
M. Wt: 198.24
InChI Key: UEJRKWFZIKXZJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole (COT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. COT is a heterocyclic compound that contains a thiadiazole ring and an oxetane group.

Scientific Research Applications

Heterocyclic Derivatives in Medicinal Chemistry

Thiadiazole compounds, including those related to 2-Cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole, have been recognized for their diverse biological activities, such as hypoglycemic, anticancer, anti-inflammatory, anti-asthmatic, and antihypertensive properties. Research has synthesized several bis-heterocyclic derivatives from cyclopropane dicarboxylic acid comprising thiadiazole moieties, demonstrating significant antimicrobial, anti-inflammatory, analgesic, and ulcerogenic activities (Kumar & Panwar, 2015).

Dual Inhibitors of Enzymes

Compounds like this compound have been explored as dual inhibitors of enzymes such as 5-lipoxygenase (LO) and cyclooxygenase (CO), showing potential in oral efficacy in rat models of inflammation without causing gastric ulceration (Mullican et al., 1993).

Anticancer and Antimicrobial Properties

Research on 1,3,4-thiadiazole-based compounds, closely related to the 2-Cyclopropyl derivative, has shown that they possess anticancer properties against human cancers and act as antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also exhibit significant effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).

Schiff Bases Derived from Thiadiazole Compounds

The Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against certain strains of microbes. They also exhibit cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).

Novel Synthesis and Biological Activity

The synthesis of 2-amino-1,3,4-thiadiazole derivatives has been explored, yielding compounds with potential antimicrobial properties. These findings suggest that the structural modifications of thiadiazole compounds could yield significant biological activity, relevant to this compound (Ameen & Qasir, 2017).

properties

IUPAC Name

2-cyclopropyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-10-8(13-7)12-6-3-11-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJRKWFZIKXZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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